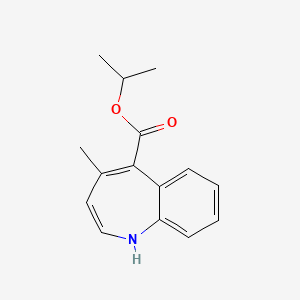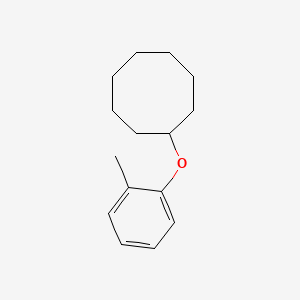
1-(2-Aminophenyl)-3-hydroxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)-3-hydroxypropan-1-one is an organic compound with a molecular structure that includes an aminophenyl group attached to a hydroxypropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-hydroxypropan-1-one typically involves the reaction of 2-aminophenyl derivatives with appropriate carbonyl compounds. One common method is the condensation reaction between 2-aminophenyl ketones and aldehydes under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is often purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact, with green chemistry principles being increasingly adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(2-Aminophenyl)-3-oxopropan-1-one.
Reduction: 1-(2-Aminophenyl)-3-hydroxypropan-1-ol.
Substitution: Various acylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(2-Aminophenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Aminophenyl)-3-hydroxypropan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminophenyl)-3-oxopropan-1-one: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(2-Aminophenyl)-3-hydroxypropan-1-ol: Similar structure but with an additional hydroxy group.
2-Aminophenyl derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
1-(2-Aminophenyl)-3-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in research and industry .
Propriétés
Numéro CAS |
848938-83-0 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(2-aminophenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6,10H2 |
Clé InChI |
YMTGFUULUDWFNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


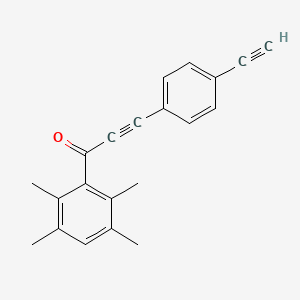


![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)


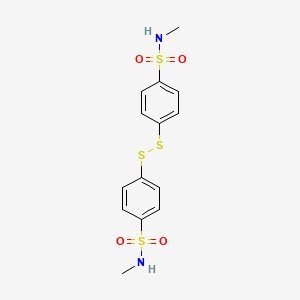
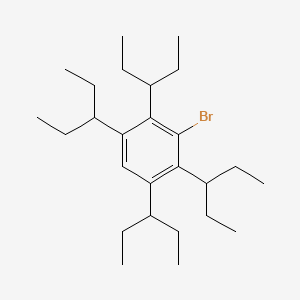
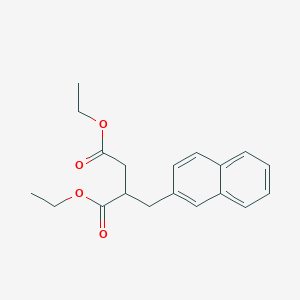
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
